molecular formula C11H12N4O3S B15352776 Sulfamethoxypyridazine-d4

Sulfamethoxypyridazine-d4

Cat. No.: B15352776
M. Wt: 284.33 g/mol
InChI Key: VLYWMPOKSSWJAL-QFFDRWTDSA-N
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Description

Sulfamethoxypyridazine-d4: is a derivative of sulfamethoxypyridazine, a sulfonamide antibacterial agent. It is used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its effectiveness in treating bacterial infections and has been studied for its potential use in other therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the production of Sulfamethoxypyridazine-d4 involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: : Sulfamethoxypyridazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's integrity.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often evaluated for their biological activity and potential therapeutic applications.

Scientific Research Applications

Chemistry: : In chemistry, Sulfamethoxypyridazine-d4 is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound is used to study bacterial resistance mechanisms and to develop new antibacterial agents. Its ability to inhibit bacterial growth makes it a useful tool in microbiological studies.

Medicine: : In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains. Its antibacterial properties are being explored to develop new therapeutic options.

Industry: : In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and effectiveness make it a valuable compound in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: : Sulfamethoxypyridazine-d4 exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a crucial component in bacterial metabolism. This inhibition disrupts the bacterial cell's ability to produce essential proteins and nucleic acids, leading to cell death.

Pathways Involved: : The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, this compound effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds: : Sulfamethoxypyridazine-d4 is structurally similar to other sulfonamide antibiotics, such as sulfamethoxazole and sulfadiazine. These compounds share the same mechanism of action but differ in their chemical structure and pharmacokinetic properties.

Uniqueness: : this compound is unique in its ability to target specific bacterial strains and its potential for use in combination therapies. Its distinct chemical structure allows for modifications that can enhance its antibacterial activity and reduce resistance.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

284.33 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2D,3D,4D,5D

InChI Key

VLYWMPOKSSWJAL-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)OC)[2H]

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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